molecular formula C20H17FN2O3S B2772141 N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide CAS No. 1797300-96-9

N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide

Cat. No.: B2772141
CAS No.: 1797300-96-9
M. Wt: 384.43
InChI Key: JBBACKKKIHASEC-UHFFFAOYSA-N
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Description

N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that features a fluorophenyl group, a hydroxyphenylmethyl group, and a thiophene ring

Scientific Research Applications

N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For example, some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions of research into thiophene derivatives are likely to continue to focus on their synthesis and potential applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the oxalamide backbone through the reaction of oxalyl chloride with appropriate amines. The fluorophenyl and hydroxyphenylmethyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), DMF (Dimethylformamide) as solvent, elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of primary or secondary amines from the oxalamide group.

    Substitution: Introduction of various substituents on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide
  • N1-(4-bromophenyl)-N2-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)oxalamide

Uniqueness

N'-(4-fluorophenyl)-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro and bromo analogs

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c21-14-6-8-15(9-7-14)23-20(26)19(25)22-12-16-10-11-17(27-16)18(24)13-4-2-1-3-5-13/h1-11,18,24H,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBACKKKIHASEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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